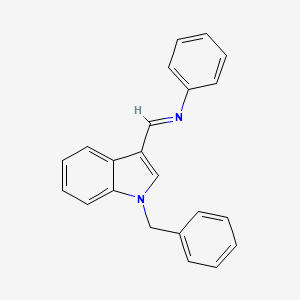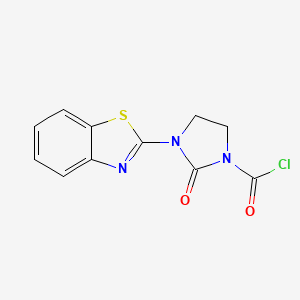
3-(1,3-Benzothiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzo[d]thiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride is a complex organic compound that features a benzothiazole moiety fused with an imidazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride typically involves the condensation of 2-aminobenzothiazole with appropriate reagents. One common method includes the reaction of 2-aminobenzothiazole with carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzo[d]thiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation and Reduction: The benzothiazole moiety can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Amides and Esters: Formed from substitution reactions.
Oxidized or Reduced Benzothiazole Derivatives: Resulting from oxidation or reduction reactions.
Cyclized Products: Formed from cyclization reactions.
Wissenschaftliche Forschungsanwendungen
3-(Benzo[d]thiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiazole moiety is known to interact with various biological targets, contributing to the compound’s bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
Benzothiazole-2-thiol: Known for its antimicrobial properties.
Thiazolidine-2,4-dione: Used in the synthesis of various bioactive compounds.
Uniqueness
3-(Benzo[d]thiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride is unique due to its combined structural features of benzothiazole and imidazolidine rings, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in both synthetic and applied chemistry .
Eigenschaften
CAS-Nummer |
62492-24-4 |
|---|---|
Molekularformel |
C11H8ClN3O2S |
Molekulargewicht |
281.72 g/mol |
IUPAC-Name |
3-(1,3-benzothiazol-2-yl)-2-oxoimidazolidine-1-carbonyl chloride |
InChI |
InChI=1S/C11H8ClN3O2S/c12-9(16)14-5-6-15(11(14)17)10-13-7-3-1-2-4-8(7)18-10/h1-4H,5-6H2 |
InChI-Schlüssel |
SVZSCAGXCNHCTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1C2=NC3=CC=CC=C3S2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


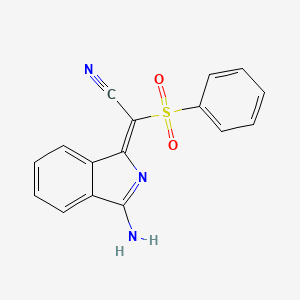
![N-(6-Chloro-4-(cyclohexylamino)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12936976.png)

![Bicyclo[2.1.1]hexan-5-one](/img/structure/B12936980.png)
![2-(4-Bromophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B12936981.png)
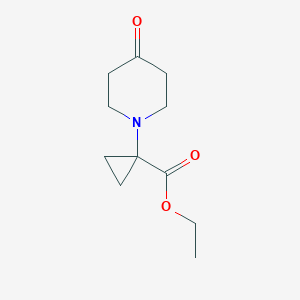

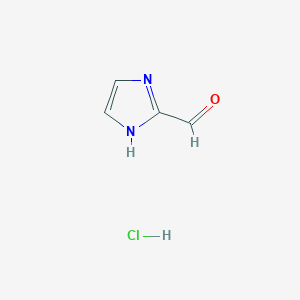
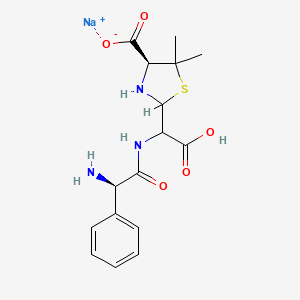
![1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-one](/img/structure/B12936996.png)
![1-Methyl-1,4-dihydrobenzo[g]pyridazino[1,2-b]phthalazine-6,13-dione](/img/structure/B12937018.png)
![1-[2-(Piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12937025.png)

